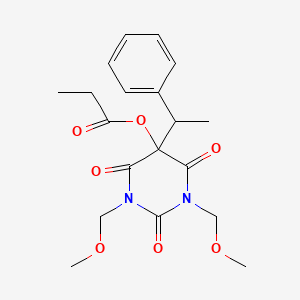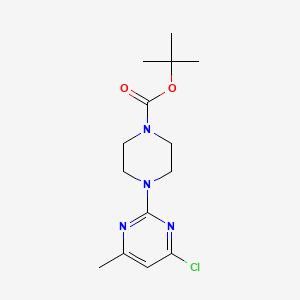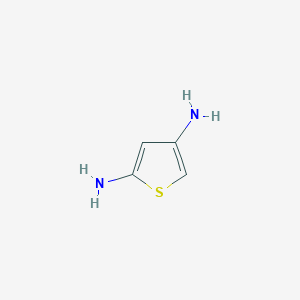![molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-N-(4-Chlorobutenyl)phthalimide: is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is a derivative of phthalimide, which is a well-known class of organic molecules found in various pharmaceuticals, natural products, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(4-Chlorobutenyl)phthalimide can be achieved through several methods. One common synthetic route involves the reaction of 2-buten-1-amine, 4-chloro- with N-carbethoxyphthalimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran at room temperature for 48 hours . This method yields the desired product with a yield of approximately 63%.
Industrial Production Methods: While specific industrial production methods for cis-N-(4-Chlorobutenyl)phthalimide are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. Industrial production may also involve scaling up the reaction using larger reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: cis-N-(4-Chlorobutenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobutenyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
cis-N-(4-Chlorobutenyl)phthalimide has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: cis-N-(4-Chlorobutenyl)phthalimide is used in the production of agrochemicals, polymers, and dyes.
Mecanismo De Acción
The mechanism of action of cis-N-(4-Chlorobutenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or chemical synthesis.
Comparación Con Compuestos Similares
- N-Butylphthalimide
- N-(4-Chlorobutyl)phthalimide
- N-(4-Bromobutenyl)phthalimide
Comparison: cis-N-(4-Chlorobutenyl)phthalimide is unique due to the presence of the 4-chlorobutenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
Clave InChI |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)



![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)





